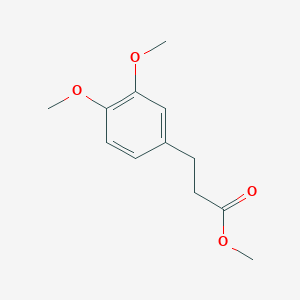

Methyl 3-(3,4-dimethoxyphenyl)propanoate

概述

描述

Arctiin is a lignan compound found in many plants of the family Asteraceae, particularly in the greater burdock (Arctium lappa), Centaurea imperialis, Trachelospermum asiaticum, Saussurea heteromalla, and Forsythia viridissima . It is the glucoside of arctigenin and has shown various biological activities, including anticancer, anti-inflammatory, and antioxidant effects .

准备方法

合成路线和反应条件

木馏油素可以通过使用β-D-葡萄糖苷酶(一种食品级酶)水解木馏油苷来合成。 将酶直接添加到大蓟的果实中,水解木馏油素生成木馏油苷,然后用乙醇提取 . 该过程的最佳条件包括酶浓度为1.4%,超声时间为25分钟,提取温度为45°C .

工业生产方法

木馏油素的工业生产涉及从大蓟种子中使用乙醇提取。 通过使用酶辅助提取方法优化了该过程,以提高木馏油素的产量 . 与传统的提取方法相比,这种方法更有效,并且能获得更高浓度的木馏油素。

化学反应分析

反应类型

木馏油素经历各种化学反应,包括水解、氧化和还原。

水解: 木馏油素可以使用β-D-葡萄糖苷酶水解生成木馏油苷.

氧化: 木馏油素可以被氧化形成各种衍生物,包括木馏油苷-4'-O-葡萄糖醛酸.

还原: 木馏油素可以进行还原反应形成不同的木脂素衍生物。

常用试剂和条件

水解: β-D-葡萄糖苷酶,乙醇,超声和控制温度(45°C).

氧化: 2,2,6,6-四甲基哌啶-1-氧自由基介导的氧化反应.

还原: 根据所需的衍生物,可以使用各种还原剂。

主要产品

水解: 木馏油苷.

氧化: 木馏油苷-4'-O-葡萄糖醛酸.

还原: 各种木脂素衍生物。

科学研究应用

Medicinal Chemistry

Overview

Methyl 3-(3,4-dimethoxyphenyl)propanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to interact with biological systems effectively, making it a candidate for developing drugs targeting neurological disorders and cardiovascular diseases.

Case Studies

- Neurological Disorders : Research indicates that derivatives of this compound can modulate neurotransmitter activity. For instance, studies on methoxy-substituted phenyl compounds have shown potential in treating conditions like depression and anxiety by enhancing serotonin receptor activity.

- Cardiovascular Pharmacology : This compound has been investigated for its role as a cardioselective beta-blocking agent. It inhibits specific enzymes involved in metabolic pathways, thus potentially lowering blood pressure and heart rate .

Organic Synthesis

Overview

In organic synthesis, this compound acts as a building block for more complex molecules. Its functional groups facilitate various chemical reactions, including oxidation and reduction.

Reactions Involved

- Oxidation : The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : It can be reduced to alcohols using lithium aluminum hydride, showcasing its versatility in synthetic pathways.

Biological Studies

Overview

The biological implications of this compound are significant. It has been used in studies to assess the effects of methoxy-substituted phenyl compounds on various biological systems.

Research Findings

- Enzyme Inhibition : Interaction studies have demonstrated that this compound inhibits acylases, which are enzymes that hydrolyze esters. This inhibition can influence metabolic pathways involving ester compounds and has potential therapeutic implications .

- Receptor Interactions : The compound's structural features allow it to interact with various receptors, potentially leading to beneficial effects in cardiovascular health .

Industrial Applications

This compound is also utilized in the development of new materials with specific properties. Its ability to form polymers and resins makes it valuable in materials science.

作用机制

木馏油素通过各种分子靶点和途径发挥其作用:

相似化合物的比较

木馏油素经常与其苷元木馏油苷进行比较,因为它们的结构和生物活性相似。 木馏油素毒性较低,可以用作木馏油苷的前药 . 其他类似的化合物包括:

木馏油苷: 木馏油素的苷元,具有有效的抗癌和抗炎活性.

木馏油素的独特之处在于它能够转化为木馏油苷,使其成为各种治疗应用的宝贵化合物。

生物活性

Methyl 3-(3,4-dimethoxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a methoxy-substituted phenyl group. Its chemical formula is , and it features both methoxy groups which are known to enhance biological activity through various mechanisms.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using several assays, including the DPPH radical scavenging method.

- DPPH Scavenging Activity : In studies, this compound exhibited significant radical scavenging activity comparable to that of ascorbic acid, suggesting its potential as a natural antioxidant agent. The specific activity levels were reported to be approximately 1.35 times higher than that of ascorbic acid under certain conditions .

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines.

- Cell Line Studies : In vitro studies demonstrated that the compound showed cytotoxic effects against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The IC50 values indicated that the compound was more effective against U-87 cells compared to MDA-MB-231 cells .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| Human Glioblastoma (U-87) | 15.5 | |

| Triple-Negative Breast Cancer (MDA-MB-231) | 22.0 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation. This was evidenced by nuclear staining techniques that revealed characteristic morphological changes in treated cells .

- Inhibition of Proliferation : Molecular docking studies suggest that this compound may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis. This inhibition contributes to its antiproliferative effects .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Glioblastoma Cells : A recent study demonstrated that treatment with this compound resulted in significant reductions in cell viability in U-87 cells after 48 hours of exposure. The study utilized various concentrations to establish dose-dependent responses .

- Breast Cancer Research : Another investigation focused on its effects on MDA-MB-231 cells, revealing that the compound not only inhibited cell growth but also affected migration and invasion capabilities, indicating potential for use in metastasis prevention .

属性

IUPAC Name |

methyl 3-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWFXSSYWWNFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334321 | |

| Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27798-73-8 | |

| Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。